3,4-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide: is an organic compound that features a benzamide core with two methoxy groups at the 3 and 4 positions, and a pyrrole ring attached to the benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate by reacting 4-(1H-pyrrol-1-yl)benzyl chloride with 3,4-dimethoxybenzoic acid in the presence of a base such as potassium carbonate.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with an amine source, such as ammonia or a primary amine, under suitable conditions to form the final benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
- 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness: 3,4-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrrole moiety. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis, drug development, and materials science.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-7-16(13-19(18)25-2)20(23)21-14-15-5-8-17(9-6-15)22-11-3-4-12-22/h3-13H,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADOVWASCKSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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